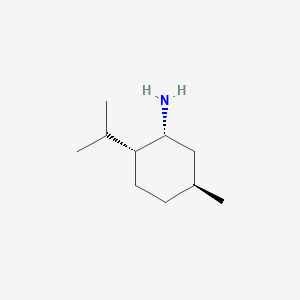

(1r,2r,5s)-Neomenthyl amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMUAGDCCJDQLE-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H](C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428365 | |

| Record name | (1r,2r,5s)-neomenthyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51743-63-6 | |

| Record name | (1r,2r,5s)-neomenthyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Chiral Amines in Contemporary Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to four different substituents, rendering the molecule non-superimposable on its mirror image. These molecules are of paramount importance in modern organic synthesis due to their widespread presence in biologically active compounds, including a vast number of pharmaceuticals and natural products. thieme-connect.comnih.gov Approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.gov

The utility of chiral amines in synthesis is multifaceted. They serve as:

Building Blocks: They can be incorporated directly into the final target molecule, providing a pre-defined stereocenter. sigmaaldrich.com

Resolving Agents: They can be used to separate racemic mixtures (equal mixtures of two enantiomers) of acidic compounds through the formation of diastereomeric salts, which can then be separated by physical methods like crystallization. sigmaaldrich.comsigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts and Ligands: Chiral amines and their derivatives can act as organocatalysts or as ligands for metal catalysts, enabling asymmetric transformations where a small amount of the chiral substance can generate a large quantity of an enantiomerically enriched product. sigmaaldrich.com

The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and enzymatic transamination, continues to be an active area of research, underscoring their central role in the construction of complex chiral molecules. nih.govnih.gov

Stereochemical Context of Monoterpenoid Derived Chiral Scaffolds

Monoterpenoids, a class of natural products derived from isoprene (B109036) units, represent a readily available and often inexpensive source of chirality. u-szeged.hu Compounds like menthol (B31143), pinene, and camphor (B46023) are produced by plants in enantiomerically pure forms and possess well-defined three-dimensional structures. u-szeged.huusm.edu These natural chiral scaffolds have been extensively utilized in asymmetric synthesis.

The rigid and predictable conformations of monoterpenoid-derived molecules make them excellent candidates for use as chiral auxiliaries and ligands. The steric bulk and specific spatial arrangement of substituents on the monoterpenoid framework can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side, thereby controlling the stereochemical outcome of the reaction. u-szeged.hu This principle of "chirality transfer" is a cornerstone of asymmetric synthesis. The constrained skeletons of bicyclic monoterpenes, in particular, can enhance this chirality transfer. u-szeged.hu

Overview of 1r,2r,5s Neomenthyl Amine As a Versatile Chiral Synthon and Auxiliary

Biocatalytic Pathways for Enantiopure Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild, aqueous conditions. dovepress.com Enzymes, particularly transaminases, are increasingly employed for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govillinois.edu

ω-Transaminase-Mediated Amination of (-)-Menthone (B42992)

A novel and green biocatalytic route for synthesizing (+)-neomenthylamine involves the direct amination of the readily available terpenoid precursor, (-)-menthone, using an ω-transaminase (ω-TA). nih.govhep.com.cn ω-TAs are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. illinois.edu

In a key study, a panel of ω-transaminases was screened, leading to the identification of an enzyme from Vibrio fluvialis JS17 (VfTA) with significant activity for the conversion of (-)-menthone into (+)-neomenthylamine. nih.govhep.com.cnnih.gov This enzymatic reaction represents a direct and asymmetric approach to obtaining the desired (1R,2R,5S) stereoisomer. nih.gov The reaction proceeds in a mild aqueous phase, using an amino donor to deliver the amine group to the ketone substrate. nih.gov

Process Optimization and Green Chemistry Principles in Biocatalysis

To maximize the efficiency of the VfTA-mediated synthesis of (+)-neomenthylamine, several reaction parameters were systematically optimized. nih.govresearchgate.net The choice of amino donor was found to be critical, with (S)-α-methylbenzylamine (S-MBA) providing superior catalytic efficiency compared to other donors like L-alanine or various alkylamines. nih.gov

Further optimization revealed the ideal conditions for the reaction:

pH: The optimal reaction pH was determined to be 6.0. nih.govresearchgate.net

Temperature: The ideal temperature for the transformation was found to be 30°C. nih.govresearchgate.net

Amino Donor Concentration: The highest yield of (+)-neomenthylamine was achieved when using 60 mM of the S-MBA donor. researchgate.net

Cofactor: The reaction requires the PLP cofactor, with 2 mM being sufficient for the transformation on a preparative scale. nih.govresearchgate.net

Under these optimized conditions, a 47% conversion of 10 mM (-)-menthone to 4.7 mM (+)-neomenthylamine was achieved in 24 hours. hep.com.cnresearchgate.net This biocatalytic approach aligns with green chemistry principles by avoiding harsh reagents and poisonous metal catalysts, operating at mild temperatures and pressures, and allowing for easier product separation with low environmental impact. nih.gov The stability of the enzyme, which can be stored as a freeze-dried powder, further adds to its practical advantages. nih.gov

Table 1: Optimization of VfTA-Mediated Amination of (-)-Menthone

Data sourced from multiple studies on the biocatalytic synthesis of neomenthylamine. nih.govresearchgate.net

Chemoenzymatic Strategies for Enhanced Stereocontrol

Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, offer powerful pathways to complex molecules with high stereocontrol. chemrxiv.orgnih.gov The biocatalytic amination of (-)-menthone is itself a chemoenzymatic process, leveraging a highly selective enzyme to act on a synthetic chemical precursor. nih.gov

A preparative-scale (300 mL) reaction was successfully demonstrated, starting with (-)-menthone and using whole cells of E. coli expressing the VfTA enzyme. nih.govresearchgate.net The reaction yielded (+)-neomenthylamine, which was subsequently protected via a chemical step using di-tert-butyl-dicarbonate to form N-Boc-(+)-neomenthylamine. nih.govresearchgate.net This final product was obtained in a 33% isolated yield after purification. nih.gov This integration of a selective biocatalytic amination with a standard chemical protection step showcases a practical chemoenzymatic strategy for producing a stable and useful derivative of the target amine. nih.gov

Classical and Modern Chemical Synthesis Routes

While biocatalysis presents a modern approach, classical chemical synthesis methods have long been used to produce menthylamines from terpenoid precursors. These routes often involve reductive processes but can suffer from a lack of stereoselectivity.

Reductive Amination Protocols from Terpenoid Precursors

A conventional chemical method for producing neomenthylamines is the reductive amination of (-)-menthone. nih.gov The Leuckart–Wallach reaction is a classic protocol for this transformation, which typically involves heating the ketone with formamide (B127407) or ammonium (B1175870) formate. nih.govresearchgate.net However, a significant drawback of this approach is its lack of stereocontrol, which results in the formation of all possible isomers of neomenthylamine, making the isolation of the desired (1R,2R,5S) product challenging. nih.govresearchgate.net More broadly, the catalytic amination of various terpene compounds, including those with carbonyl groups, is an area of active research for the valorization of biomass. mdpi.com

Reduction of Menthone Oxime Derivatives

An alternative and widely explored chemical route involves the reduction of menthone oxime, which is readily prepared from menthone. nih.govgoogle.com Various reduction conditions have been applied to menthone oxime, with differing degrees of success and stereoselectivity.

Notable methods include:

Bouveault–Blanc Reduction: This method uses a large excess of metallic sodium in an alcohol solvent, such as absolute ethanol, to reduce the oxime. nih.govbeilstein-journals.org

Catalytic Hydrogenation: High yields have been achieved through the hydrogenation of menthone oxime at elevated temperatures (100 °C) using gold nanoparticles supported on alumina (B75360) (Au/Al₂O₃) as the catalyst. nih.govgoogle.com The high cost of the gold catalyst is a drawback of this system. nih.govresearchgate.net

Electrochemical Reduction: Menthone oxime can be reduced at a mercury pool or lead cathode. beilstein-journals.org The diastereomeric ratio of the resulting amines was found to be dependent on the cathode material used. beilstein-journals.org

These chemical methods often require harsh conditions or expensive reagents and can lead to mixtures of diastereomers, necessitating further purification steps to isolate pure this compound. google.combeilstein-journals.org

Table 2: Comparison of Selected Chemical Methods for Menthone Oxime Reduction

Bouveault–Blanc Conditions and Modifications

The Bouveault–Blanc reduction offers a conventional route for converting menthone oxime into the corresponding amines. nih.govresearchgate.net This method utilizes an excess of metallic sodium in an alcohol solvent, such as ethanol, to serve as the single electron reducing agent and proton donor, respectively. organic-chemistry.org While effective for the reduction, this approach typically results in a mixture of diastereomeric amines, including neomenthyl amine and its isomers. beilstein-journals.org

A significant drawback of the traditional Bouveault–Blanc reduction is the lack of precise stereocontrol, leading to complex product mixtures that require further separation. beilstein-journals.org Furthermore, the procedure necessitates the use of large excesses of sodium metal, which poses safety and handling challenges. researchgate.netbeilstein-journals.org Although it represents a foundational method, its application for producing optically pure (+)-neomenthylamine is limited without subsequent resolution steps. nih.govresearchgate.net

Hydrogenation via Heterogeneous Catalysis (e.g., Gold Catalysts)

Heterogeneous catalysis, particularly employing gold catalysts, has emerged as a promising method for the synthesis of neomenthyl amine from menthone oxime. nih.gov Gold nanoparticle catalysts can facilitate the hydrogenation of the oxime, affording excellent yields under certain conditions, though often at elevated temperatures (e.g., 100 °C). nih.gov A primary challenge associated with this method is the high cost of gold catalysts. nih.gov

For asymmetric imine hydrogenation in general, gold complexes bearing chiral ligands have demonstrated significant potential. nih.govrsc.orgrsc.org For instance, a dimeric gold(I) complex with the chiral DuPhos ligand has been shown to catalyze the enantioselective hydrogenation of various imines under mild conditions (4 bar H₂, room temperature). rsc.orgrsc.org Research indicates that the enantiomeric excess (ee) of the product can be influenced by the steric hindrance of the substrate, with bulkier reactants achieving higher ee. rsc.org This suggests that by modifying the ligand structure, high selectivity could be achieved for a broader range of substrates. rsc.org

Table 1: Representative Performance of a Gold Catalyst in Asymmetric Hydrogenation Data based on general findings for imine hydrogenation.

| Substrate | Catalyst System | Conditions | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-(1-phenylethylidene)aniline | [Au₂( (R,R)-Me-Duphos )Cl₂] | 4 atm H₂, 20 °C | High | Increases with substrate bulk |

| Menthone Oxime | Gold Nanoparticles | 100 °C | Excellent Yields | Diastereomeric Mixture |

Electrochemical Stereoselective Synthesis Methods

Electrochemical methods provide an alternative pathway for the stereoselective synthesis of neomenthyl amine. nih.gov Specifically, the electrochemical reduction of (−)-menthone oxime has been shown to be an effective strategy. beilstein-journals.org This process is typically conducted in a divided cell under galvanostatic conditions, employing a mercury (Hg) pool cathode. nih.govbeilstein-journals.org

This technique can efficiently convert the oxime into a mixture of diastereomeric amines, but with a notable excess of the desired (1R,3R,4S)-menthylamine (neomenthylamine). beilstein-journals.org The stereoselectivity of electrochemical reactions can be influenced by various factors, including the electrode material, solvent, and supporting electrolyte, offering avenues for optimization. digitellinc.combeilstein-journals.org This approach avoids the use of harsh chemical reducing agents like sodium metal, presenting a potentially greener synthetic route. nih.govbeilstein-journals.org

Other Multi-step Chemical Transformations to Access the Amine Moiety

Beyond direct reduction and amination methods, several multi-step synthetic routes have been developed to access optically pure neomenthyl amine from other readily available terpenes.

One such pathway begins with D-menthol. This route involves a Mitsunobu reaction to generate an alcohol-ester intermediate with an inverted configuration, which is then hydrolyzed to yield L-neomenthol. A subsequent Mitsunobu reaction on L-neomenthol followed by hydrazinolysis produces the target L-neomenthylamine. google.com

Another practical synthesis starts from racemic neomenthol. thieme-connect.comthieme-connect.com This method typically involves converting the alcohol group into a good leaving group, such as a mesylate (methanesulfonate). The mesylate then undergoes nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), followed by reduction of the resulting azide to the amine. researchgate.net This sequence allows for the introduction of the amine moiety with stereochemical control.

Resolution Techniques for Racemic Mixtures and Diastereomeric Species

When synthetic methods yield mixtures of stereoisomers, resolution techniques are essential for isolating the desired this compound.

Dielectrically Controlled Resolution of Racemic Neomenthol

A specialized technique known as dielectrically controlled resolution (DCR) has been successfully applied to resolve racemic neomenthol. nih.govresearchgate.net This method utilizes an inexpensive chiral resolving agent, such as (R,R)-tartaric acid. mpg.de The principle of DCR involves carefully controlling the dielectric properties of the solvent system to influence the crystallization of diastereomeric adducts, allowing for the efficient separation of one stereoisomer from the mixture. This innovative approach provides an efficient means to access enantiomerically enriched neomenthol, which can then be converted to the corresponding amine. mpg.de

Fractional Crystallization of Diastereomeric Salts with Chiral Acids

Fractional crystallization is a classical and widely used method for separating stereoisomers. In the context of neomenthyl amine, this technique involves reacting the racemic or diastereomeric amine mixture with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid. mpg.de This reaction forms a mixture of diastereomeric salts, which possess different physical properties, most notably different solubilities in a given solvent.

By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration. The optically pure amine can then be liberated from the salt by treatment with a base. A similar principle has been used to separate 8-substituted menthylamine diastereomers by forming their hydrochloride salts and performing selective crystallization from a suitable solvent like 1,4-dioxane. beilstein-journals.org This process can be repeated with the mother liquor to isolate the other diastereomer, providing an effective means of resolution on a practical scale.

Strategies for Unwanted Enantiomer Racemization and Recycling

In the stereoselective synthesis of chiral amines like this compound, the formation of undesired stereoisomers is a common challenge. Maximizing the yield of the target enantiomer necessitates efficient methods for the racemization and recycling of these unwanted isomers. rsc.org This is a critical aspect of developing economically viable and sustainable industrial processes, as it minimizes waste and converts byproducts back into the synthetic pathway. rsc.orgukri.org

The core principle behind the racemization of many chiral amines involves the temporary conversion of the chiral center into an achiral intermediate. rsc.org For amines, this is frequently achieved through a reversible oxidation-reduction sequence. The chiral amine is first dehydrogenated (oxidized) to form an achiral imine intermediate. Subsequent non-enantioselective reduction (hydrogenation) of this imine regenerates the amine as a racemic mixture, where both enantiomers are present in equal amounts. This racemic mixture can then be reintroduced into the resolution process to isolate more of the desired enantiomer.

Several catalytic systems have been developed to facilitate this transformation for various chiral amines, and these general strategies are applicable to the recycling of unwanted neomenthyl amine stereoisomers.

Catalytic Racemization via Dehydrogenation-Hydrogenation

A prevalent strategy for amine racemization employs transition metal catalysts that are effective for both dehydrogenation and hydrogenation reactions. researchgate.net This process allows the unwanted enantiomer to be converted into a racemic mixture, which can then be recycled.

Key features of this approach include:

Formation of an Achiral Intermediate: The catalyst facilitates the removal of hydrogen from the chiral amine to form a planar, achiral imine.

Non-Stereoselective Reduction: The same catalyst or a different reducing agent then hydrogenates the imine. Since the imine is planar, the hydrogen can add from either face with equal probability, leading to a racemic mixture of the amine.

Dynamic Kinetic Resolution (DKR): This racemization process can be coupled with an enzymatic or chemical kinetic resolution in a single pot, a process known as Dynamic Kinetic Resolution (DKR). researchgate.netnih.govrsc.org In DKR, as the desired enantiomer is selectively removed from the mixture (e.g., by acylation), the racemization catalyst continuously converts the remaining unwanted enantiomer into the racemate, theoretically allowing for a 100% yield of the desired derivative. researchgate.net

The table below summarizes common catalytic systems and strategies used for the racemization of chiral amines, which are relevant for the potential recycling of neomenthyl amine isomers.

| Racemization Strategy | Catalyst Type | Key Principles & Findings |

| Heterogeneous Catalysis | Palladium (e.g., Pd/BaSO₄, Pd/CaCO₃) | Palladium on basic supports has been shown to be effective for the racemization of benzylic amines with minimal side reactions. researchgate.net The mechanism proceeds via a reversible dehydrogenation-hydrogenation pathway through an imine intermediate. researchgate.net |

| Ruthenium on Zeolite (Ru/Zeolite) | Heterogeneous ruthenium catalysts have demonstrated good activity for the racemization of aliphatic amines, particularly in aprotic polar media. researchgate.net | |

| Raney Metals (Ni, Co) | Raney nickel and cobalt are capable of selectively racemizing various chiral amines with high selectivity. researchgate.net | |

| Homogeneous Catalysis | Iridium Complexes | Iridium-based catalysts, often with cyclopentadienyl (B1206354) (Cp) ligands, are highly active for both hydrogenation and transfer hydrogenation, making them suitable for DKR of amines. diva-portal.org |

| Alternative Chemical Methods | N-Chlorination and Elimination | For amines that are difficult to racemize directly, a sequence involving N-chlorination followed by elimination can form a non-chiral imine. This imine can then be reduced back to the racemic amine, providing a viable recycling route. rsc.org |

Applications in Asymmetric Synthesis of Diverse Chiral Organic Compounds

The unique stereochemical properties of this compound have been harnessed in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. sigmaaldrich.comnih.gov

Enantioselective Construction of α-Chiral Primary Amines

The synthesis of α-chiral primary amines is a significant endeavor in organic chemistry, as these motifs are prevalent in numerous pharmaceuticals and natural products. rsc.org this compound can be utilized as a chiral auxiliary to facilitate the enantioselective synthesis of these valuable compounds. One common strategy involves the formation of a chiral imine intermediate by reacting the neomenthyl amine with a prochiral ketone. Subsequent nucleophilic addition to this imine, followed by removal of the chiral auxiliary, can yield the desired α-chiral primary amine with high enantioselectivity. The steric hindrance provided by the neomenthyl group effectively directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. Various catalytic methods, including asymmetric hydrogenation and reductive amination, have been developed to enhance the efficiency and enantioselectivity of these transformations. researchgate.netsioc-journal.cn

Intermediate in the Preparation of Pharmaceutical Agents (e.g., (R)-1-Aminoindanes for Rasagiline)

This compound plays a crucial role as an intermediate in the synthesis of pharmaceutically important molecules. A notable example is its application in the preparation of (R)-1-aminoindane, a key precursor for the anti-Parkinson's drug, Rasagiline. wikipedia.orgnih.govnih.gov Rasagiline is a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B). nih.gov

The synthesis of (R)-1-aminoindane often involves a resolution strategy where a racemic mixture of 1-aminoindane is treated with a chiral resolving agent. While not directly this compound, related chiral amines derived from the chiral pool are instrumental in such processes. google.com However, a more direct asymmetric synthesis approach can utilize chiral auxiliaries like neomenthyl amine derivatives. For instance, a process for preparing (R)-1-aminoindanes involves the use of novel intermediates that can be derived from chiral amines. google.com The synthesis may proceed through the formation of diastereomeric carbamates, where the chiral auxiliary, potentially a derivative of neomenthyl amine, allows for the separation of the desired (R)-enantiomer. google.com

| Pharmaceutical Agent | Intermediate | Role of this compound |

| Rasagiline | (R)-1-Aminoindane | Serves as a chiral auxiliary or a precursor to the chiral resolving agent for the synthesis of the key intermediate. wikipedia.orgnih.govgoogle.comgoogle.com |

Derivatization Strategies for Functionalization and Advanced Scaffolds

The inherent structure of this compound can be further modified and functionalized to create a diverse range of derivatives with tailored properties for specific synthetic applications.

Synthesis of N-Protected this compound Derivatives

Protecting the nitrogen atom of this compound is a common strategy to modulate its reactivity and to introduce additional functionalities. ustc.edu.cn Various protecting groups can be installed, such as carbamates (e.g., Boc, Cbz) or amides. The synthesis of these N-protected derivatives typically involves the reaction of the amine with the corresponding chloroformate or acyl chloride under basic conditions. nih.gov These protected derivatives can then be used in a wide array of chemical transformations where the free amine might interfere or lead to undesired side reactions. For example, N-protected amino acids derived from neomenthyl amine can be used in peptide synthesis. The choice of the protecting group is crucial and depends on the specific reaction conditions and the desired final product, as different protecting groups offer varying degrees of stability and methods for removal.

Formation of (1R,2R,5S)-Neomenthyl Thiotriazoles and Other Heterocyclic Compounds

The primary amine functionality of this compound serves as a versatile handle for the construction of various heterocyclic compounds. wikipedia.orgmsu.edu One such class of compounds is thiotriazoles. The synthesis can be initiated by converting the amine to the corresponding azide. This azide can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a terminal alkyne to form a 1,2,3-triazole. Further functionalization can lead to the formation of thiotriazole derivatives. For instance, a related menthyl azide has been used as a building block for the synthesis of enantio-pure bis(1,2,3-triazol-5-ylidene)PdI2 complexes. researchgate.net

Furthermore, the neomenthyl amine moiety can be incorporated into other heterocyclic systems through various cyclization reactions. mdpi.com These heterocyclic structures, endowed with the chirality of the neomenthyl group, can act as chiral ligands for transition metal catalysts or as building blocks for more complex molecular architectures. unimi.it The rigid framework of the neomenthyl group often imparts high levels of stereocontrol in subsequent reactions involving these heterocyclic derivatives.

| Derivative Class | Synthetic Strategy | Potential Applications |

| N-Protected Derivatives | Reaction with protecting group reagents (e.g., Boc-anhydride, Cbz-Cl). ustc.edu.cnnih.gov | Chiral auxiliaries in asymmetric synthesis, building blocks for peptides. researchgate.net |

| Thiotriazoles | Conversion to azide followed by CuAAC reaction and subsequent functionalization. researchgate.netglobalscientificjournal.com | Chiral ligands for catalysis, potential biologically active compounds. nih.gov |

| Other Heterocycles | Cyclization reactions utilizing the amine functionality. wikipedia.orgmdpi.com | Chiral ligands, complex molecule synthesis. openmedicinalchemistryjournal.com |

Applications of 1r,2r,5s Neomenthyl Amine and Its Derivatives in Asymmetric Catalysis

Development and Design of Chiral Ligands for Transition Metal Catalysis

The conversion of (1R,2R,5S)-neomenthyl amine into various chiral ligands has been a fruitful area of research, leading to the development of effective catalysts for a range of enantioselective transformations. These ligands, particularly those incorporating phosphorus donor atoms, have demonstrated considerable success in transition metal-catalyzed reactions.

Phosphine (B1218219) Ligands: Synthesis and Application of (1S,2S,5R)-Neomenthyldiphenylphosphine

(1S,2S,5R)-Neomenthyldiphenylphosphine, a P-chiral phosphine ligand derived from the neomenthyl scaffold, has emerged as a significant ligand in asymmetric catalysis. A scalable and reproducible protocol for the preparation of (-)-neomenthyldiphenylphosphine from readily available and inexpensive starting materials has been developed, facilitating its broader application in both academic and industrial settings.

The utility of (1S,2S,5R)-neomenthyldiphenylphosphine has been notably demonstrated in enantioselective hydrogenation reactions. Chiral cobalt complexes bearing this phosphine ligand have been investigated in the asymmetric hydrogenation of prochiral olefins. For instance, in the hydrogenation of methyl (Z)-α-acetamidocinnamate, a cobalt complex with (+)-(1S,2S,5R)-neomenthyldiphenylphosphine achieved an optical yield of 40% for the corresponding (+)-(S)-N-acetylphenylalanine methyl ester. researchgate.net

Rhodium complexes incorporating monodentate phosphoramidite (B1245037) ligands have shown exceptional enantioselectivity in the hydrogenation of various substrates. While not directly employing neomenthyldiphenylphosphine, these studies highlight the potential of monodentate ligands to achieve high levels of stereocontrol, with enantiomeric excesses (ee) of up to 99.8% being reported in the hydrogenation of methyl 2-acetamidoacrylate. scispace.com This underscores the principle that high enantioselectivity is not exclusively the domain of bidentate ligands. The success of these systems provides a benchmark for the performance of chiral monodentate phosphines like (1S,2S,5R)-neomenthyldiphenylphosphine.

Table 1: Enantioselective Hydrogenation using Neomenthyl-Derived and Related Phosphine Ligands

| Substrate | Catalyst/Ligand | Metal | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | CoX₂L₂ (L = (+)-(1S,2S,5R)-neomenthyldiphenylphosphine) | Co | Not Specified | Not Specified | Not Specified | Not Specified | 40 | researchgate.net |

| Methyl 2-acetamidoacrylate | Rh(COD)₂BF₄ / Monodentate Phosphoramidite | Rh | EtOAc | 0 | Ambient | 100 | 99.8 | scispace.com |

| Methyl 2-acetamidocinnamate | Rh(COD)₂BF₄ / Monodentate Phosphoramidite | Rh | CH₂Cl₂ | 25 | Ambient | 100 | 95 | scispace.com |

The stereochemical outcome of asymmetric hydrogenation reactions is dictated by the intricate interactions between the chiral ligand, the metal center, and the substrate. In the case of phosphine ligands like (1S,2S,5R)-neomenthyldiphenylphosphine, the bulky and conformationally rigid neomenthyl group plays a crucial role in creating a chiral pocket around the metal center. This steric hindrance influences the coordination of the prochiral substrate, favoring one approach over the other.

Mechanistic studies on related rhodium-catalyzed asymmetric hydrogenations with P-stereogenic diphosphine ligands have elucidated the importance of the formation of catalyst-substrate complexes. The preferred binding mode of the substrate to the chiral catalyst determines the enantiofacial selection. The rigidity of the ligand backbone is a key factor in achieving high enantioselectivity, as it reduces the number of possible conformations of the catalyst-substrate intermediate, leading to a more defined transition state and a higher energy difference between the pathways leading to the two enantiomers. nih.gov While a detailed mechanistic study specifically for (1S,2S,5R)-neomenthyldiphenylphosphine in these reactions is not extensively documented in the provided context, the principles derived from analogous systems suggest that the steric profile of the neomenthyl group is the primary determinant of stereocontrol.

Other Derived Chiral Ligand Systems (e.g., Tris-BINOL-neomenthol Monophosphites, Diimine Ligands)

Beyond simple phosphines, the neomenthyl scaffold has been incorporated into more complex ligand architectures. A notable example is the synthesis of stereoisomeric Tris-BINOL-neomenthol monophosphites. mdpi.comnih.govresearchgate.net These bulky ligands are prepared from axially chiral (R)- or (S)-BINOL and chiral (+)- or (−)-neomenthol. mdpi.comnih.govresearchgate.net These ligands have been successfully applied in the rhodium-catalyzed hydroformylation of styrene, achieving complete conversion, 100% chemoselectivity for aldehydes, and up to 98% iso-regioselectivity. mdpi.comnih.gov

Table 2: Rhodium-Catalyzed Hydroformylation of Styrene using Tris-BINOL-neomenthol Monophosphite Ligands

| Ligand | Conversion (%) | Chemoselectivity (Aldehydes, %) | Regioselectivity (iso, %) | Ref |

|---|---|---|---|---|

| Tris-BINOL-neomenthol monophosphite | 100 | 100 | up to 98 | mdpi.comnih.gov |

Role as Chiral Auxiliaries in Diastereoselective Transformations

In addition to their use in chiral ligands, neomenthyl derivatives can also function as chiral auxiliaries. In this approach, the chiral unit is temporarily attached to the substrate, directing the stereochemical course of a reaction, and is subsequently removed.

Advanced Stereochemical Analysis and Conformational Studies of 1r,2r,5s Neomenthyl Amine

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for the stereochemical analysis of chiral molecules like (1R,2R,5S)-Neomenthyl amine. DFT methods allow for the accurate prediction of molecular structures, energies, and various spectroscopic properties, offering a powerful complement to experimental data.

Conformational Analysis and Energetic Profiles of this compound Isomers

The conformational flexibility of the cyclohexane (B81311) ring and the orientation of the amino group in this compound give rise to multiple stereoisomers and conformers. DFT calculations are crucial for identifying the most stable conformers and quantifying the energetic differences between them. By performing a systematic search of the potential energy surface, the various chair and boat conformations, as well as the different rotamers of the amino group, can be modeled.

For a molecule with a substituted cyclohexane ring like neomenthyl amine, the chair conformation is generally the most stable. The relative energies of the conformers are determined by the steric interactions between the substituents. In this compound, the stability of different conformers is influenced by the axial or equatorial positions of the isopropyl, methyl, and amino groups. DFT calculations, such as those performed at the B3LYP/6-31G* level of theory, can predict these energy differences with high accuracy. The results of these calculations are typically presented in an energetic profile, which maps the relative energies of all possible conformers.

Below is a representative data table illustrating the kind of energetic information that can be obtained from DFT calculations for different conformers of a chiral amine.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair-Eq-Eq | 0.00 | 75.2 |

| Chair-Ax-Eq | 1.85 | 15.5 |

| Chair-Eq-Ax | 2.50 | 8.9 |

| Twist-Boat | 5.60 | 0.4 |

This table is illustrative and provides hypothetical data for different conformations to demonstrate the output of DFT calculations.

Prediction of Absolute Configuration and Optical Properties

DFT is a powerful tool for predicting chiroptical properties, such as optical rotation, which are essential for determining the absolute configuration of a chiral molecule. acs.org By calculating the frequency-dependent electric dipole−magnetic dipole polarizability tensor, the specific rotation of a molecule can be predicted. acs.org These calculations are typically performed using time-dependent DFT (TDDFT) methods with functionals like CAM-B3LYP and basis sets that include diffuse functions, such as aug-cc-pVDZ, to accurately model the electronic properties. nih.gov

The predicted optical rotation is then compared with the experimentally measured value to assign the absolute configuration. This approach is particularly valuable when crystallographic methods are not feasible. The accuracy of the prediction depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net For flexible molecules, it is also crucial to perform a conformational search and calculate the Boltzmann-averaged optical rotation over the most stable conformers. nih.gov

The following table shows a comparison of calculated and experimental optical rotation values for a set of chiral amines, demonstrating the predictive power of DFT.

| Chiral Amine | Calculated [α]D | Experimental [α]D |

| (R)-α-Methylbenzylamine | +42.5 | +39.0 |

| (S)-1-Aminoindan | -30.2 | -28.5 |

| (1R,2R)-1,2-Diaminocyclohexane | -45.8 | -43.0 |

This table contains representative data for analogous compounds to illustrate the application of DFT in predicting optical properties.

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanism of reactions involving this compound, especially in asymmetric catalysis, requires detailed knowledge of the transition states. DFT calculations can be used to model the geometries and energies of transition states, providing insights into reaction pathways, activation energies, and the origins of stereoselectivity. researchgate.net

For instance, when neomenthyl amine is used as a chiral auxiliary or catalyst, it can influence the stereochemical outcome of a reaction by favoring one transition state over another. By modeling the transition states for the formation of different stereoisomeric products, the energy difference between them can be calculated. This energy difference is directly related to the enantiomeric or diastereomeric excess observed experimentally. These models can reveal crucial non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the stereochemical control. researchgate.net

Advanced Spectroscopic Techniques for Stereochemical Elucidation

While computational methods are highly informative, experimental verification is essential. Advanced spectroscopic techniques provide detailed information about the three-dimensional structure of molecules in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Probing

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides a unique fingerprint of a molecule's absolute configuration and conformation in solution. nih.gov The VCD spectrum is highly sensitive to the stereochemical environment of each vibrational mode.

To assign the absolute configuration, the experimental VCD spectrum is compared with the spectrum predicted by DFT calculations. nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous determination of its absolute configuration. VCD is particularly useful for molecules like this compound, where the chirality arises from multiple stereocenters within a flexible ring system. The analysis of VCD spectra of related monoterpenes has demonstrated the power of this technique in stereochemical assignments.

A representative table of VCD data would compare experimental and calculated vibrational frequencies and rotational strengths for key vibrational bands.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental ΔA | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (R) |

| C-H stretch | 2960 | +2.5 x 10⁻⁴ | 2965 | +28.5 x 10⁻⁴⁴ |

| N-H bend | 1610 | -1.2 x 10⁻⁴ | 1615 | -15.1 x 10⁻⁴⁴ |

| C-N stretch | 1150 | +0.8 x 10⁻⁴ | 1145 | +9.7 x 10⁻⁴⁴ |

This table is illustrative, showing the type of data obtained from a VCD analysis.

Nuclear Magnetic Resonance (NMR) Studies for Stereoisomeric Purity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For chiral molecules like this compound, advanced NMR techniques can provide information on stereoisomeric purity and conformational preferences. While the NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral derivatizing agent or a chiral solvating agent can lead to the formation of diastereomeric complexes with distinct NMR signals. wikipedia.org This allows for the determination of enantiomeric excess by integrating the signals corresponding to each diastereomer. wikipedia.org

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to probe the through-space proximity of protons. The observed correlations provide valuable information about the relative stereochemistry and the preferred conformation of the molecule in solution. For instance, strong NOE correlations between certain protons can confirm a specific chair conformation and the equatorial or axial orientation of the substituents.

Q & A

Q. Optimization strategies :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| Chiral resolution | 60–75 | >99% | |

| Electrophilic amination | 45–80 | 70–85% | |

| Catalytic asymmetric | 50–65 | 90–95% |

How is the purity and structural integrity of this compound assessed in research settings?

Basic

Key analytical techniques include:

Q. Advanced validation :

- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .

How can researchers resolve contradictions in NMR spectral data when characterizing this compound derivatives?

Advanced

Contradictions often arise from dynamic processes (e.g., ring-flipping) or solvent effects. Methodological solutions:

- Variable-temperature NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures .

- DFT calculations : Predicts chemical shifts using software like Gaussian and compares them to experimental data to assign ambiguous signals .

- Cross-validation with ECD/UV : Correlates experimental circular dichroism (CD) spectra with computed spectra to confirm stereochemistry (e.g., matching Cotton effects at 220–250 nm) .

What role does this compound play in chiral derivatization for LC-MS analysis of aldehydes?

Advanced

this compound serves as a chiral derivatization agent (CDA) to enhance sensitivity and resolution in aldehyde analysis:

- Derivatization protocol : Reacts with aldehydes (e.g., furfural) under mild conditions (pH 6–7, 25°C) to form stable nitrone adducts .

- LC-MS advantages :

- Improves ionization efficiency by introducing a tertiary amine moiety .

- Enables enantiomeric separation via reverse-phase columns (e.g., C18) with mobile phases containing 0.1% formic acid .

Q. Table 2: Derivatization Performance

| Aldehyde | LOD (ppb) | LOQ (ppb) | Reference |

|---|---|---|---|

| Furfural | 0.5 | 1.5 | |

| 5-Hydroxymethylfurfural | 0.3 | 1.0 |

What strategies are employed to mitigate over-alkylation in the synthesis of this compound derivatives?

Advanced

Over-alkylation occurs due to competing nucleophilicity of the product amine. Mitigation approaches:

- Stoichiometric control : Use a 2:1 molar ratio of amine to alkylating agent to minimize secondary reactions .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for primary amines) during alkylation .

- Flow chemistry : Enables precise mixing and short reaction times to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.